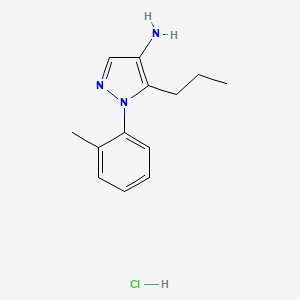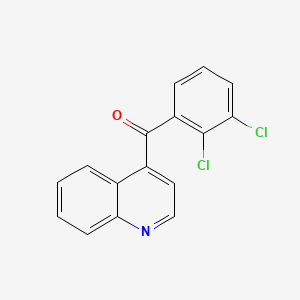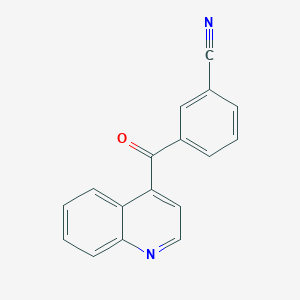
1-(2-methylphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride
説明
The compound “1-(2-methylphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are known for their diverse pharmacological effects .
Chemical Reactions Analysis
Pyrazole compounds can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that “1-(2-methylphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride” can undergo would depend on its exact structure and the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information, it’s hard to provide a detailed analysis .科学的研究の応用
Synthesis and Characterization :
- 1-(2-Methylphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride is utilized in various synthesis and characterization studies. For example, Şener et al. (2002) describe the synthesis of related pyrazole derivatives and their conversion into different ester or amide derivatives through reactions with alcohols or N-nucleophiles (Şener et al., 2002). Similarly, Roman (2013) used a related compound as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds (Roman, 2013).
Corrosion Inhibition :
- Chetouani et al. (2005) studied the inhibitory effect of bipyrazole compounds, closely related to the target compound, on the corrosion of pure iron in acidic media, finding these compounds to be efficient inhibitors (Chetouani et al., 2005).
Materials Science :
- Aly and El-Mohdy (2015) investigated the modification of polyvinyl alcohol/acrylic acid hydrogels using amine compounds including pyrazole derivatives. The study showed the potential of these modified polymers for medical applications due to their enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Structural Analysis :
- Szlachcic et al. (2020) carried out combined XRD and DFT studies on pyrazole derivatives to understand the impact of intramolecular H-bonding on the reductive cyclization process in these compounds (Szlachcic et al., 2020).
Pharmacological Research :
- Díaz et al. (2012) synthesized a new series of 1-arylpyrazoles, similar to the compound , as potent σ(1) receptor antagonists, highlighting the potential pharmaceutical applications of pyrazole derivatives (Díaz et al., 2012).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(2-methylphenyl)-5-propylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c1-3-6-13-11(14)9-15-16(13)12-8-5-4-7-10(12)2;/h4-5,7-9H,3,6,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNHMIBEAZHRIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=CC=C2C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride](/img/structure/B1433510.png)




